molecular formula C18H22S2 B056582 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene CAS No. 122732-91-6

2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene

Cat. No. B056582
M. Wt: 302.5 g/mol
InChI Key: ADGGYNYHVUCJNP-UHFFFAOYSA-N
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Description

2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene, also known as CBTh, is a compound that belongs to the class of cyclobutyl thiophenes. It has been gaining attention in the field of scientific research due to its potential applications in various fields such as optoelectronics, materials science, and medicine.

Scientific Research Applications

2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has been studied for its potential applications in various scientific fields. In the field of optoelectronics, 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has been used as a building block for the synthesis of organic semiconductors. In materials science, 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has been used as a component in the synthesis of polymers with improved properties such as high thermal stability and solubility. In medicine, 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has been studied for its potential use as an anti-tumor agent.

Mechanism Of Action

The mechanism of action of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene is not fully understood. However, studies have suggested that 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene may exert its anti-tumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis. 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has been shown to have low toxicity and good biocompatibility, making it a promising candidate for medical applications. Studies have shown that 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene can inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and lung cancer cells. 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene is its low toxicity and good biocompatibility, making it a promising candidate for medical applications. 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene is also relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene is its limited solubility in common solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene. One potential direction is the development of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene-based materials for use in optoelectronic devices such as solar cells and light-emitting diodes. Another potential direction is the further study of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene's anti-tumor effects and its potential use as an anti-cancer agent. Additionally, the development of new synthesis methods for 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene could lead to the production of new derivatives with improved properties.

Synthesis Methods

The synthesis of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene involves the reaction of 2-cyclohexyl-1-thiophene-2-ylcyclobutanone with Lawesson's reagent, followed by treatment with a base. This method has been reported to yield high purity and good yields of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene.

properties

CAS RN

122732-91-6

Product Name

2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene

Molecular Formula

C18H22S2

Molecular Weight

302.5 g/mol

IUPAC Name

2-(2-cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene

InChI

InChI=1S/C18H22S2/c1-2-6-14(7-3-1)15-10-11-18(15,16-8-4-12-19-16)17-9-5-13-20-17/h4-5,8-9,12-15H,1-3,6-7,10-11H2

InChI Key

ADGGYNYHVUCJNP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2CCC2(C3=CC=CS3)C4=CC=CS4

Canonical SMILES

C1CCC(CC1)C2CCC2(C3=CC=CS3)C4=CC=CS4

synonyms

1,1-Dithiophenyl-2-cyclohexyl-cyclobutane

Origin of Product

United States

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